4-Methoxy-2-(methoxymethoxy)benzaldehyde

Chiral synthesis Diastereomer resolution Protecting group strategy

4-Methoxy-2-(methoxymethoxy)benzaldehyde eliminates phenolic OH interference, enabling clean aldehyde transformations. Unlike the unprotected analog, the MOM group prevents oxidation and electrophilic side reactions. Stable under H₂/Pd-C (where benzyl ethers cleave), resistant to Lewis acids (pH 4–12), and stereochemically silent—avoiding the diastereomer issues of THP ethers. Permits staged, orthogonal deprotection in convergent synthesis without premature phenol exposure.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 124555-63-1
Cat. No. B168946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(methoxymethoxy)benzaldehyde
CAS124555-63-1
Synonyms4-Methoxy-2-(MethoxyMethoxy)benzaldehyde
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=CC(=C1)OC)C=O
InChIInChI=1S/C10H12O4/c1-12-7-14-10-5-9(13-2)4-3-8(10)6-11/h3-6H,7H2,1-2H3
InChIKeyJJCXYLBDGWBBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-(methoxymethoxy)benzaldehyde (CAS 124555-63-1): A Protected Ortho-Hydroxybenzaldehyde Intermediate for Multi-Step Synthesis


4-Methoxy-2-(methoxymethoxy)benzaldehyde (CAS 124555-63-1) is a protected aromatic aldehyde derivative of 2-hydroxy-4-methoxybenzaldehyde (4-methoxysalicylaldehyde), wherein the phenolic hydroxyl group is masked with a methoxymethyl (MOM) protecting group . This compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical development, enabling selective transformations at the aldehyde moiety without interference from the otherwise reactive ortho-hydroxyl group . Its core utility lies in orthogonal protection strategies, where the MOM group confers differential stability under specific reaction conditions relative to alternative hydroxyl protecting groups such as tetrahydropyranyl (THP), methoxyethoxymethyl (MEM), or benzyl (Bzl) ethers [1].

Why 4-Methoxy-2-(methoxymethoxy)benzaldehyde Cannot Be Replaced by Unprotected 2-Hydroxy-4-methoxybenzaldehyde in Multi-Step Routes


Substituting 4-methoxy-2-(methoxymethoxy)benzaldehyde with its unprotected analog 2-hydroxy-4-methoxybenzaldehyde (CAS 673-22-3) introduces critical synthetic liabilities. The free phenolic hydroxyl group in the unprotected form participates in undesired side reactions—including oxidation, electrophilic aromatic substitution at the activated ortho/para positions, and nucleophilic competition at the aldehyde center—significantly reducing reaction chemoselectivity [1]. Furthermore, 2-hydroxy-4-methoxybenzaldehyde exhibits air sensitivity and poor solubility in non-polar organic solvents, complicating standard anhydrous reaction setups and purification workflows . The MOM-protected derivative eliminates these competing reaction pathways and improves handling characteristics, enabling cleaner transformations at the aldehyde functionality while the protected hydroxyl remains intact until a deliberate deprotection step is executed .

4-Methoxy-2-(methoxymethoxy)benzaldehyde: Quantitative Differentiation Evidence Against Closest Analogs


MOM vs. THP Protection: Elimination of Diastereomer Complexity in Chiral Alcohol Synthesis

When protecting chiral alcohols, the MOM ether forms a single stereoisomeric product, whereas THP (tetrahydropyranyl) protection introduces a new stereocenter at the acetal carbon, generating diastereomeric mixtures that complicate NMR analysis and chromatographic purification [1]. The MOM group avoids this stereochemical complication entirely, providing a homogeneous product amenable to unambiguous characterization and downstream stereoselective transformations [2].

Chiral synthesis Diastereomer resolution Protecting group strategy Analytical complexity

MOM vs. MEM: Orthogonal Deprotection Selectivity Enables Sequential Hydroxyl Unmasking

MOM and MEM (methoxyethoxymethyl) ethers, while structurally similar, exhibit differential susceptibility to Lewis acid-mediated cleavage. MEM ethers are preferentially cleaved by chelating Lewis acids such as ZnBr₂, whereas MOM ethers remain intact under these conditions, enabling orthogonal deprotection strategies [1]. This selectivity permits sequential unmasking of multiple protected hydroxyl groups in complex synthetic intermediates, a capability not achievable if only MEM or only MOM protection were employed across all sites [2].

Orthogonal protection Sequential deprotection Lewis acid selectivity Complex molecule synthesis

Differential Acid Stability: MOM Ether Requires Stronger Acidic Conditions for Cleavage than Acetal-Type Counterparts

MOM ethers exhibit a distinct acid stability profile relative to other acetal-type protecting groups. MOM protection requires strong acidic conditions for cleavage, such as trifluoroacetic acid (TFA) or dilute HCl, and remains intact under mildly acidic conditions (pH 4-12) that would cleave more labile protecting groups such as THP or trityl ethers [1]. This enhanced acid stability expands the repertoire of compatible reaction conditions—particularly Lewis acid-catalyzed transformations at the aldehyde moiety—without premature loss of hydroxyl protection [2].

Acid stability Protecting group robustness Reaction compatibility pH tolerance

MOM vs. Benzyl Protection: Alternative Orthogonal Cleavage Mechanism Enables Hydrogenation-Compatible Synthesis

Unlike benzyl (Bzl) ethers, which require hydrogenolysis (H₂, Pd/C) for deprotection, MOM ethers are cleaved under acidic conditions and remain fully stable under standard catalytic hydrogenation conditions [1]. This mechanistic orthogonality is critical when synthetic routes involve reductions of alkenes, alkynes, nitro groups, or azides—all of which employ hydrogenation conditions that would simultaneously cleave benzyl protecting groups, leading to undesired phenol exposure [2]. The MOM-protected benzaldehyde thus preserves hydroxyl masking during hydrogenation steps, whereas a benzyl-protected analog would undergo premature deprotection.

Hydrogenolysis Catalytic hydrogenation Orthogonal deprotection Reductive conditions

High-Value Application Scenarios for 4-Methoxy-2-(methoxymethoxy)benzaldehyde in R&D and Process Chemistry


Sequential Orthogonal Deprotection in Polyhydroxylated Natural Product Synthesis

4-Methoxy-2-(methoxymethoxy)benzaldehyde is ideally suited for complex natural product syntheses requiring differential hydroxyl group unmasking. Its MOM protecting group remains intact under Lewis acid conditions (e.g., ZnBr₂) that selectively cleave MEM ethers, enabling staged deprotection of multiple protected phenolic intermediates [1]. This orthogonal selectivity, as established in Section 3, permits chemists to design convergent synthetic routes where hydroxyl groups are revealed in a predetermined sequence, minimizing protecting group manipulation steps and improving overall synthetic efficiency [2].

Hydrogenation-Compatible Benzaldehyde Building Block for Reductive Synthetic Pathways

In synthetic sequences requiring catalytic hydrogenation (alkene reduction, nitro-to-amine conversion, azide reduction), 4-methoxy-2-(methoxymethoxy)benzaldehyde provides a critical advantage over benzyl-protected analogs. As documented in Section 3, the MOM group is stable under standard hydrogenation conditions (H₂, Pd/C), whereas benzyl ethers undergo simultaneous hydrogenolytic cleavage [1]. This property allows the protected benzaldehyde to be carried through hydrogenation steps without premature phenol exposure, eliminating the need for protective group exchange or route redesign [2].

Lewis Acid-Catalyzed Aldehyde Transformations Requiring Acid-Stable Hydroxyl Protection

4-Methoxy-2-(methoxymethoxy)benzaldehyde is the preferred intermediate for Lewis acid-catalyzed reactions at the aldehyde moiety, including Friedel-Crafts acylations, Mukaiyama aldol additions, and imine formations. The enhanced acid stability of the MOM group (stable at pH 4-12) relative to THP or trityl ethers, as established in Section 3, ensures that hydroxyl protection persists under reaction conditions that would otherwise trigger premature deprotection [1]. This stability profile expands the scope of compatible Lewis acids and reaction temperatures, enabling transformations that are not feasible with more acid-labile protected benzaldehyde analogs [2].

Analytically Tractable Chiral Intermediate Synthesis Without Diastereomer Complexity

For synthetic routes involving chiral intermediates derived from the benzaldehyde scaffold, 4-methoxy-2-(methoxymethoxy)benzaldehyde offers a distinct analytical advantage over THP-protected alternatives. As detailed in Section 3, MOM protection avoids the introduction of additional stereocenters that would otherwise generate diastereomeric mixtures when THP protection is employed [1]. This simplification facilitates unambiguous NMR characterization, reliable HPLC purity assessment, and straightforward isolation of stereochemically pure intermediates—factors that directly reduce analytical labor costs and accelerate process development timelines [2].

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